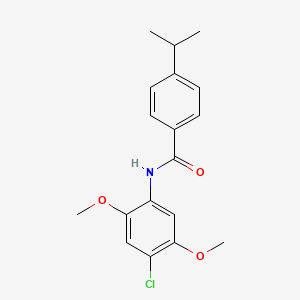![molecular formula C13H16Cl2N2O3S B5725286 1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B5725286.png)
1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a chemical compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenylsulfonyl group and a propanone moiety
Méthodes De Préparation
The synthesis of 1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dichlorophenylsulfonyl chloride and piperazine.
Reaction Conditions: The piperazine is reacted with 2,5-dichlorophenylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE}.
Final Step: The intermediate is then reacted with propanone under appropriate conditions to yield the final product.
Analyse Des Réactions Chimiques
1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can be compared with other similar compounds such as:
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide: This compound has a similar sulfonyl group but differs in the piperidine ring structure.
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid: This compound also contains the 2,5-dichlorophenylsulfonyl group but has a carboxylic acid moiety instead of a propanone.
Propriétés
IUPAC Name |
1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-2-13(18)16-5-7-17(8-6-16)21(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIGJXLXAXIJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
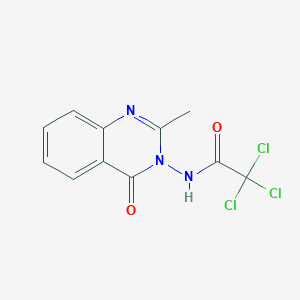
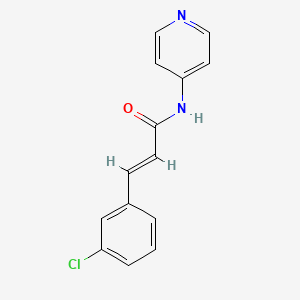
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B5725230.png)
![3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B5725238.png)
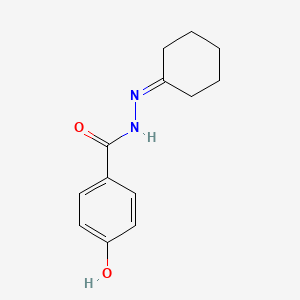
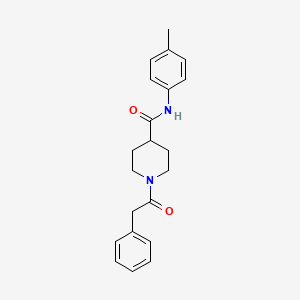
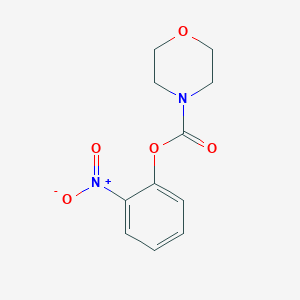
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B5725266.png)
![4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B5725268.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B5725276.png)
![N-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide](/img/structure/B5725278.png)
